1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- is a complex organic compound that belongs to the class of pyrazoles and benzotriazines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of carboxylic acid and benzotriazine moieties through various functional group transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid derivatives: Compounds with similar pyrazole structures.
Benzotriazine derivatives: Compounds with similar benzotriazine structures.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- is unique due to its specific combination of pyrazole and benzotriazine moieties, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
131073-50-2 |
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Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-methyl-5-(4-oxo-1,2,3-benzotriazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N5O3/c1-16-10(8(6-13-16)12(19)20)17-11(18)7-4-2-3-5-9(7)14-15-17/h2-6H,1H3,(H,19,20) |
InChI Key |
JPQIMBCJRPLOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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